molecular formula C11H14N2O B2760504 8-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 1935435-40-7

8-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B2760504
CAS No.: 1935435-40-7
M. Wt: 190.246
InChI Key: OVZCIQGZSUIHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 1935435-40-7) is a high-purity chemical compound supplied for research use only. This organic compound belongs to the 3,4-dihydroquinolin-2(1H)-one family, a benzo-fused lactam scaffold recognized for its significant relevance in medicinal chemistry and drug discovery . The 3,4-dihydroquinolin-2(1H)-one core structure is a key pharmacophore in developing bioactive molecules. Research indicates this scaffold is utilized in designing potent and selective neuronal nitric oxide synthase (nNOS) inhibitors, which show efficacy in preclinical models for neurological disorders and pain . Furthermore, compounds based on this scaffold have been investigated as antagonists for the thyroid-stimulating hormone receptor (TSHR), highlighting their potential in developing therapies for thyroid-related diseases such as Graves' disease and thyroid eye disease . With a molecular formula of C11H14N2O and a molecular weight of 190.24 g/mol, this building block is characterized by its amino group, which provides a handle for further chemical modification, making it a versatile intermediate for synthesizing more complex target molecules . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-amino-4,4-dimethyl-1,3-dihydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2)6-9(14)13-10-7(11)4-3-5-8(10)12/h3-5H,6,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZCIQGZSUIHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC2=C1C=CC=C2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 4,4-dimethyl-2-cyclohexenone, the compound can be synthesized through a series of steps including amination and cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the amino group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

8-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one serves as a vital building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with enhanced properties.

Biology

This compound has been studied for its potential biological activities:

  • Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Compounds structurally similar to this compound have shown notable inhibition against various bacterial strains.
  • Anticancer Activity : Studies have reported that this compound can induce apoptosis in cancer cells. For instance, in a study on A549 lung cancer cells, compounds with specific substitutions demonstrated enhanced cytotoxicity with an IC50 value of 0.14 µM against EGFR-positive cancer cells.

Medicine

The therapeutic potential of this compound has been explored in treating various diseases:

  • Neuroprotective Effects : It has been investigated for its ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes linked to neurodegenerative diseases such as Alzheimer's disease. Certain derivatives exhibited potent inhibitory activity against AChE with IC50 values in the low micromolar range.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against bacteria
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveInhibition of AChE and MAO

Case Study 1: Anticancer Activity

A study focused on a series of quinoline derivatives revealed that modifications on the this compound structure significantly enhanced cytotoxicity against A549 lung cancer cells. The most active derivative showed an IC50 value of 0.14 µM.

Case Study 2: Neuroprotective Agents

Research into the neuroprotective properties of quinoline derivatives highlighted the efficacy of certain compounds in inhibiting AChE activity. The compound QN8 (closely related to this compound) was identified as a potent non-competitive inhibitor with an IC50 value of 0.29 µM against human recombinant AChE.

Mechanism of Action

The mechanism of action of 8-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The amino group may play a crucial role in binding to biological targets, while the dimethyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) Biological Activity/Application Key Synthetic Method(s) Source
8-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Amino (C8), dimethyl (C4) 175.22 Anti-diabetic, CNS agents (potential) Alkylation, nitro reduction
CHNQD-00603 Methoxy (C3), hydroxyl (C4) on phenyl ring ~297.29* Osteogenic differentiation (BMSCs) Substitution on phenyl core
(E)-6-(Triazolyl)ethyl-1-heptyl-3,4-dihydroquinolin-2(1H)-one Heptyl (N1), triazole (C6) ~357.44* CNS activity (e.g., acetylcholinesterase inhibition) Coupling with thiophene-2-carbimidothioate
8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one Amino (C8), methyl (C6) 176.21 Synthetic building block Unspecified alkylation
7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Fluoro (C7), dimethyl (C4) 193.22 Not reported (potential halogen effects) Halogenation or fluorination
(4S)-1-Allyl-4-ethyl-3,4-dihydroquinolin-2(1H)-one Allyl (N1), ethyl (C4, stereospecific) ~217.29* Chiral intermediates for drug synthesis Grignard addition with enantioselective catalysis (93% ee)

Note: Molecular weights marked with () are estimated based on structural formulas.*

Key Observations

Substituent Position and Electronic Effects
  • Amino Group Position: The 8-amino derivative shows distinct reactivity compared to 6-amino analogs (e.g., 6-amino-1-(2-(dimethylamino)ethyl) in ). Amino groups at C8 may enhance hydrogen bonding in biological systems, whereas C6-amino derivatives are often used as intermediates for further functionalization .
  • Halogenation : Bromo (e.g., 7-Bromo-4,4-dimethyl, MW 254.12 ) and fluoro (e.g., 7-Fluoro-4,4-dimethyl, MW 193.22 ) substituents increase molecular weight and alter electronic properties. Bromine’s bulkiness may hinder receptor binding, while fluorine’s electronegativity enhances metabolic stability .
Stereochemical Influence
  • The (4S)-ethyl-substituted compound () demonstrates the importance of stereochemistry in synthetic routes, achieving 93% enantiomeric excess (ee). Such chiral specificity is critical for targeting stereosensitive biological pathways .

Biological Activity

8-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinoline family. This compound is characterized by its unique structure, featuring an amino group at the 8th position and dimethyl groups at the 4th position. Quinoline derivatives, including this compound, are recognized for their diverse biological activities and potential applications in medicinal chemistry.

  • IUPAC Name : 8-amino-4,4-dimethyl-1,3-dihydroquinolin-2-one
  • CAS Number : 1935435-40-7
  • Molecular Formula : C₁₁H₁₄N₂O

The structure of this compound can be represented as follows:

InChI=InChI 1S C11H14N2O c1 11 2 6 9 14 13 10 7 11 4 3 5 8 10 12 h3 5H 6 12H2 1 2H3 H 13 14 \text{InChI}=\text{InChI 1S C11H14N2O c1 11 2 6 9 14 13 10 7 11 4 3 5 8 10 12 h3 5H 6 12H2 1 2H3 H 13 14 }

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activities. In a comparative study of various quinolinones, compounds structurally similar to this compound demonstrated notable inhibition against bacterial strains. The presence of the amino group is hypothesized to enhance binding affinity to bacterial targets.

Anticancer Activity

Recent findings suggest that this compound and its derivatives may possess anticancer properties. A study focusing on a series of hybrid compounds derived from quinolinones reported that certain analogs exhibited cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through modulation of apoptotic pathways.

Neuroprotective Effects

The compound has also been investigated for its potential neuroprotective effects. A study evaluated its inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes linked with neurodegenerative diseases such as Alzheimer's. The results indicated that certain derivatives exhibited potent inhibitory activity against AChE (IC50 values in the low micromolar range), suggesting potential therapeutic applications in treating cognitive disorders.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against bacteria
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveInhibition of AChE and MAO

Case Study 1: Anticancer Activity

In a study conducted on a series of quinoline derivatives including this compound, it was observed that compounds with specific substitutions showed enhanced cytotoxicity against A549 lung cancer cells. The most active compound demonstrated an IC50 value of 0.14 µM against EGFR-positive cancer cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Neuroprotective Agents

A recent investigation into the neuroprotective properties of quinoline derivatives highlighted the efficacy of certain compounds in inhibiting AChE activity. The compound QN8 (closely related to this compound) was identified as a potent non-competitive inhibitor with an IC50 value of 0.29 µM against human recombinant AChE. This suggests that structural modifications can enhance selectivity and potency for neurodegenerative disease treatments .

Q & A

Q. What are the standard synthetic routes for preparing 8-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one?

The compound is typically synthesized via alkylation and nitro group reduction. For example, alkylation of a nitro-substituted dihydroquinolinone scaffold (e.g., 7-nitro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one) with chloroalkylamine hydrochlorides (e.g., dimethylaminoethyl chloride) in DMF using potassium carbonate yields intermediates. Subsequent reduction of the nitro group with catalytic hydrogenation (Pd/C or Raney nickel) produces the amine derivative . Purification via flash chromatography ensures high purity.

Q. How are 3,4-dihydroquinolin-2(1H)-one derivatives characterized post-synthesis?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and scaffold integrity.
  • Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS for protonated ions).
  • HPLC to assess purity (>95% required for biological assays) .

Q. What safety protocols are critical when handling this compound?

Based on structural analogs (e.g., 6-chloro-4,4-dimethyl derivatives), precautions include:

  • Wearing nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Using fume hoods to prevent inhalation of aerosols.
  • Storing in airtight containers under inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How do substituents at the 8-position influence biological activity in dihydroquinolinone derivatives?

Substituents like fluorine at the 8-position can restrict side-chain flexibility, reducing binding affinity. For instance, 8-fluoro analogs exhibit 6-fold lower potency against neuronal nitric oxide synthase (nNOS) compared to unsubstituted derivatives. This highlights the need for conformational studies during structure-activity relationship (SAR) optimization .

Q. What methodologies are used to evaluate preclinical efficacy in neuropathic pain models?

Representative compounds (e.g., (S)-35) are tested in rat models like:

  • L5/L6 spinal nerve ligation : Intraperitoneal administration (30 mg/kg) reverses thermal hyperalgesia.
  • Dural inflammation : Oral dosing (30 mg/kg) reduces tactile allodynia. Efficacy correlates with nNOS inhibition selectivity (>180-fold over endothelial isoforms) .

Q. How can computational tools aid in designing potent VEGFR2 inhibitors from dihydroquinolinone scaffolds?

Molecular docking and dynamics simulations identify binding interactions with VEGFR2 kinase domains. For example, analogs with 3-carbon linkers (e.g., 4m, 4q) show strong hydrogen bonding with Asp1046 and hydrophobic interactions in the ATP-binding pocket. These insights guide side-chain modifications for enhanced affinity .

Q. How are radical-mediated carbonylative cyclizations applied to synthesize polycyclic dihydroquinolinones?

Iron photoredox catalysis enables carbamoyl radical generation from oxamic acids. These radicals add to electron-deficient alkenes, followed by cyclization/aromatization to form perfluoroalkyl- or carbonyl-containing dihydroquinolinones. This method offers modularity for diverse analogs under mild conditions .

Q. How should researchers address contradictions in biological potency data across analogs?

Case study: 3-carbon linker derivatives (e.g., (±)-30) exhibit lower nNOS inhibition than 2-carbon analogs (e.g., 29). Systematic SAR analysis reveals that longer linkers reduce steric complementarity. Resolution involves synthesizing enantiopure analogs (via chiral HPLC) and testing in isoform-specific assays to clarify selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.